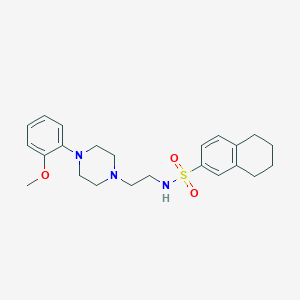![molecular formula C15H20ClNO3 B2743147 2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one CAS No. 2411252-79-2](/img/structure/B2743147.png)
2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one is an organic compound with a complex structure that includes a chloro group, a dimethoxyphenyl group, and an azetidinyl group
Métodos De Preparación
The synthesis of 2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethoxybenzyl chloride with azetidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chloropropanone under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the azetidinyl ring and formation of simpler compounds.
Aplicaciones Científicas De Investigación
2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential pharmaceutical agent. Studies focus on its efficacy and safety in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
2-chloro-1-{3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl}propan-1-one can be compared with similar compounds such as:
2-Chloro-1-[3-(phenylmethyl)azetidin-1-yl]propan-1-one: This compound lacks the methoxy groups on the phenyl ring, which may affect its reactivity and biological activity.
2-Chloro-1-[3-[(4-methoxyphenyl)methyl]azetidin-1-yl]propan-1-one: The presence of a single methoxy group may result in different chemical and biological properties compared to the dimethoxy derivative.
1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]propan-2-one: The position of the chloro group is different, which can influence the compound’s reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
2-chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10(16)15(18)17-8-12(9-17)4-11-5-13(19-2)7-14(6-11)20-3/h5-7,10,12H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQXYFSKJBOSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CC2=CC(=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743070.png)
![N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2743072.png)
![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)
![5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide](/img/structure/B2743074.png)



![1-(3-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2743081.png)

![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)
